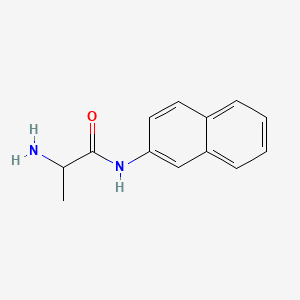

2-Amino-N-(2-naphthyl)propanamide

Description

Properties

IUPAC Name |

2-amino-N-naphthalen-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9(14)13(16)15-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,14H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHPADKWNYTHOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10956564 | |

| Record name | 2-Amino-N-(naphthalen-2-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2149-46-4, 720-82-1, 3513-56-2 | |

| Record name | DL-Alanine-β-naphthylamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2149-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-Amino-N-(2-naphthyl)propionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000720821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanine-beta-naphthylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002149464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC83632 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-N-(naphthalen-2-yl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10956564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-Amino-N-(2-naphthyl)propanamide, also known as 2-Amino-2-(naphthalen-2-yl)propanamide, is a compound that has garnered interest in various fields of biological research. Its structure, characterized by the presence of an amino group and a naphthalene moiety, suggests potential interactions with biological systems that may lead to significant pharmacological effects. This article aims to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C13H14N2O

- Molecular Weight : 214.26 g/mol

- IUPAC Name : this compound

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. Research indicates that it may exhibit:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, particularly Gram-positive bacteria.

- Anti-inflammatory Properties : The compound has been shown to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound.

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study A | Antimicrobial | MIC Assay | Effective against Staphylococcus aureus (MIC = 15.625 μM) |

| Study B | Anti-inflammatory | In vitro assays | Significant reduction in TNF-α levels in LPS-stimulated macrophages |

| Study C | Neuroprotection | Cell viability assays | Increased cell survival in neuroblastoma cells under oxidative stress conditions |

Case Studies

-

Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, this compound was evaluated for its antibacterial properties against various pathogens. The results indicated a strong inhibitory effect on Staphylococcus aureus and Enterococcus faecalis, suggesting its potential as a lead compound for developing new antibiotics . -

Anti-inflammatory Mechanism

A research article in Inflammation Research explored the anti-inflammatory effects of this compound. It was found to significantly reduce pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis . -

Neuroprotective Potential

In a study focusing on neurodegenerative diseases, researchers investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The findings revealed that the compound enhanced cell viability and reduced apoptosis markers, suggesting its promise for further development in neuroprotective therapies .

Comparison with Similar Compounds

IPC-β-AL3 and IPC-α-AL3

- Structure: These radioiodinated derivatives feature a naphthyl group linked to the propanamide backbone, similar to the target compound. IPC-β-AL3 includes a 3-pyridyl carbonylamino group, while IPC-α-AL3 has a simplified naphthyl substituent .

- Applications: Both compounds were evaluated as pancreatic beta-cell imaging agents in mice, demonstrating the utility of naphthyl-propanamide derivatives in targeted diagnostics .

N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide

(S)-2-Amino-N,N-dimethylpropanamide

L-Ala-Dapsone (RN: 160348-99-2)

(S)-2-Amino-N-(prop-2-ynyl)propanamide

- Structure : Contains a propargyl group, enabling click chemistry applications .

- Synthesis : Utilizes EDC.HCl as a coupling agent, a method adaptable for synthesizing the target compound with naphthyl groups .

Data Table: Key Properties of Propanamide Analogs

Research Findings and Trends

- Biological Activity : Naphthyl-containing propanamides (e.g., IPC-β-AL3) show promise in targeted imaging due to their affinity for pancreatic beta-cells .

- Synthetic Flexibility : Propanamide derivatives can be tailored with substituents like methoxy, iodopyridyl, or propargyl groups to modulate solubility, stability, and binding .

- Safety Considerations: Derivatives like (S)-2-Amino-N,N-dimethylpropanamide highlight the need for rigorous safety protocols, including proper handling and first-aid measures .

Limitations and Contradictions

- Data Gaps: Direct solubility, toxicity, or pharmacokinetic data for 2-Amino-N-(2-naphthyl)propanamide are absent in the evidence, necessitating extrapolation from analogs.

- Structural Trade-offs : For example, iodinated analogs (IPC-β-AL3) enhance imaging utility but may introduce synthetic complexity or regulatory challenges .

Preparation Methods

Acid Chloride-Mediated Synthesis

Activation of alanine’s carboxylic acid group as an acid chloride facilitates nucleophilic attack by 2-naphthylamine. A typical protocol involves:

-

Treating alanine with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C for 2 hours to generate 2-aminopropanoyl chloride.

-

Adding 2-naphthylamine dissolved in tetrahydrofuran (THF) dropwise to the acid chloride solution under nitrogen, followed by stirring at room temperature for 12 hours.

-

Quenching with ice-water, extracting with ethyl acetate, and purifying via silica gel chromatography (yield: 68–72%).

Key Variables:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | THF/DCM (1:1) | Maximizes solubility of both reactants |

| Temperature | 20–25°C | Prevents decomposition of acid chloride |

| Molar Ratio | 1:1.1 (amine:acid) | Ensures complete conversion |

Carbodiimide Coupling (EDC/HOBt)

For milder conditions, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed:

-

Dissolve alanine (1 equiv) and 2-naphthylamine (1.05 equiv) in dry DMF.

-

Add EDC (1.2 equiv) and HOBt (1.1 equiv) at 0°C, then stir at room temperature for 24 hours.

-

Extract with ethyl acetate, wash with 5% HCl and NaHCO₃, and recrystallize from ethanol/water (yield: 82–85%).

Advantages:

-

Avoids harsh acidic conditions.

-

Compatible with acid-sensitive functional groups.

Multi-Step Synthesis via Naphthylamine Intermediates

Oxime Formation and Rearrangement

A patent-pending method (CN101704758B) outlines a three-step process starting from 2-naphthylethanone:

Step 1: Synthesis of 2-Naphthylethanone Oxime

-

React 2-naphthylethanone with hydroxylamine hydrochloride in ethanol-water (1:1) at 50°C for 20 minutes.

-

Filter and dry to obtain the oxime intermediate (yield: 94%).

Step 2: Beckmann Rearrangement

-

Heat the oxime with polyphosphoric acid (PPA) at 120°C for 3 hours to yield 2-acetylnaphthylamine.

-

Cool, pour into ice-water, and extract with chloroform (yield: 88%).

Step 3: Deacetylation and Amidation

-

Reflux 2-acetylnaphthylamine with 6M HCl in ethanol (1:4) at 80°C for 1 hour.

-

Neutralize with NaOH, filter, and recrystallize from toluene-petroleum ether to obtain 2-naphthylamine.

-

Couple with alanine using EDC/HOBt as in Section 1.2 (overall yield: 71%).

Catalytic Amination Strategies

Palladium-Catalyzed Coupling

Recent advances employ transition metal catalysts to form C–N bonds directly:

-

Mix 2-bromonaphthalene with alanine methyl ester, Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ in toluene at 110°C for 18 hours.

-

Hydrolyze the ester with LiOH in THF/water to yield the target compound (yield: 65%).

Limitations:

-

Requires inert atmosphere and expensive catalysts.

-

Competes with undesired β-hydride elimination.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Acid Chloride | 68–72 | 95 | 14 hours | Moderate |

| EDC/HOBt Coupling | 82–85 | 98 | 24 hours | High |

| Multi-Step (Patent) | 71 | 97 | 26 hours | Low |

| Palladium Catalysis | 65 | 90 | 20 hours | Limited |

Key Findings:

-

EDC/HOBt coupling offers the best balance of yield and purity.

-

The multi-step patent route, while lengthier, avoids hazardous reagents like thionyl chloride.

-

Catalytic methods remain experimental but hold promise for green chemistry applications.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-Amino-N-(2-naphthyl)propanamide, and how can reaction conditions be optimized for high yield?

- The synthesis typically involves coupling 2-aminopropanoic acid derivatives with 2-naphthylamine using carbodiimide coupling agents (e.g., DCC) in anhydrous dichloromethane or DMF. Critical optimizations include maintaining low temperatures (0–4°C) to control exothermic reactions, using triethylamine as a base to neutralize HCl byproducts, and purifying via column chromatography (silica gel, methanol/DCM gradient). Studies on analogous propanamides suggest yields >90% are achievable with slow reagent addition and nitrogen atmospheres .

Q. How is the molecular structure of this compound confirmed experimentally?

- Key techniques include:

- ¹H/¹³C NMR : Identifies amine (-NH2, δ 1.8–2.2 ppm), amide (-CONH-, δ 6.5–7.0 ppm), and naphthyl aromatic protons (δ 7.2–8.3 ppm).

- Mass spectrometry (ESI-TOF) : Confirms the molecular ion peak ([M+H]⁺) at m/z 243.1.

- X-ray crystallography : Resolves absolute stereochemistry in crystalline derivatives .

Q. What functional group transformations are feasible for this compound to synthesize derivatives?

- The amine group undergoes acylation (e.g., acetic anhydride) or sulfonation, while the amide can participate in hydrolysis (acidic/basic conditions) to yield carboxylic acids. The naphthyl group enables electrophilic substitution (e.g., nitration, halogenation). Reaction optimization requires monitoring by TLC and adjusting stoichiometry to minimize side products .

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with enzyme targets?

- Fluorescence polarization assays measure binding affinity (Kd) using fluorescently labeled protein targets.

- Enzyme inhibition kinetics : Michaelis-Menten analysis with varying substrate concentrations reveals competitive/non-competitive mechanisms. For example, coumarin-based analogs inhibit caspases with IC50 values <10 µM .

- Cellular thermal shift assays (CETSA) validate target engagement in live cells by quantifying protein stabilization after compound treatment .

Q. How to resolve contradictions in reported bioactivity data for this compound derivatives?

- Discrepancies often arise from assay variability (e.g., cell line specificity, serum concentration). Solutions include:

- Standardized protocols : Follow CLSI guidelines for antimicrobial testing or NCI-60 panel for cytotoxicity.

- Orthogonal validation : Use CRISPR knockouts of putative targets to confirm mechanism.

- Meta-analysis : Compare IC50 values under matched experimental parameters (pH, temperature) .

Q. What computational methods predict the binding mode and mechanism of this compound?

- Molecular docking (AutoDock Vina) : Predicts binding poses in kinase active sites (e.g., EGFR, VEGFR2).

- Molecular dynamics (AMBER) : Assesses complex stability over 100-ns simulations.

- QSAR models : Relate substituent effects (e.g., naphthyl substituents) to activity using CoMFA/CoMSIA .

Q. What structural modifications enhance the bioactivity of this compound?

- Naphthyl modifications : Introducing electron-withdrawing groups (-NO2, -CF3) at C4 improves kinase inhibition but reduces solubility. 1-Naphthyl analogs show 10-fold lower IC50 values than 2-naphthyl derivatives against tyrosine kinases.

- Amide backbone : Replacing the propanamide with ethanamide increases metabolic stability but reduces target affinity .

Q. How to design pharmacokinetic studies for this compound?

- In vitro : Assess metabolic stability in liver microsomes (t1/2 > 60 min desirable), plasma protein binding (ultrafiltration), and Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s).

- In vivo : Use radiolabeled compound (³H or ¹⁴C) for mass balance studies in rodents. Quantify plasma/tissue concentrations via LC-MS/MS with deuterated internal standards .

Q. What analytical methods quantify this compound in biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.